molecular formula C24H20ClN3O4 B14978460 N-(3-chloro-4-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3-chloro-4-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B14978460
M. Wt: 449.9 g/mol
InChI Key: YTORYAMKFVPGGK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with a phenol derivative to form the phenoxy linkage.

    Acylation: The final step involves the acylation of the phenoxy compound with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present), converting them to amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe due to the presence of the oxadiazole ring, which is known for its fluorescence properties.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

    Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the oxadiazole ring can interact with the active site of enzymes, inhibiting their function. Additionally, the phenyl rings can participate in π-π interactions with aromatic amino acids in proteins, further modulating their activity.

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-{4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(3-chloro-4-methylphenyl)-2-{4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl rings (e.g., methoxy vs. hydroxy vs. nitro) can significantly alter the compound’s reactivity and biological activity.
  • Reactivity: Compounds with electron-donating groups (e.g., methoxy) tend to be more reactive in electrophilic aromatic substitution reactions compared to those with electron-withdrawing groups (e.g., nitro).
  • Biological Activity: The nature of the substituents can influence the compound’s ability to interact with biological targets, affecting its potency and selectivity.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20ClN3O4/c1-15-3-8-18(13-21(15)25)26-22(29)14-31-20-11-6-17(7-12-20)24-27-23(28-32-24)16-4-9-19(30-2)10-5-16/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

YTORYAMKFVPGGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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